4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate
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Overview
Description
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate typically involves the condensation of 4-cyanobenzaldehyde with 4-aminophenyl octanoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanophenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate
- 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl octanoate
Uniqueness
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate is unique due to the presence of both the cyanophenyl group and the octanoate ester, which confer distinct chemical and physical properties. These features make it particularly useful in specific applications where similar compounds may not be as effective.
Properties
CAS No. |
63893-00-5 |
---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[(4-cyanophenyl)methylideneamino]phenyl] octanoate |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-5-6-7-22(25)26-21-14-12-20(13-15-21)24-17-19-10-8-18(16-23)9-11-19/h8-15,17H,2-7H2,1H3 |
InChI Key |
VDEKOBSLCOKAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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